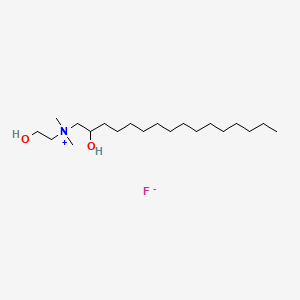
(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-388-9, also known as (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride typically involves the reaction of dimethylamine with a long-chain alkyl halide, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is used as a surfactant in various reactions to stabilize emulsions and enhance reaction rates.
Biology
In biological research, this compound is used in cell culture media to improve cell adhesion and growth. It is also employed in the formulation of liposomes for drug delivery.
Medicine
In medicine, this compound is investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry
Industrially, this compound is used in the production of personal care products, such as shampoos and conditioners, where it acts as a conditioning agent.
Mechanism of Action
The mechanism of action of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride involves its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and cell culture, where it enhances the stability and effectiveness of formulations.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another surfactant with similar properties but different molecular structure.
Dodecylbenzenesulfonic acid: A surfactant used in similar applications but with a different mechanism of action.
Uniqueness
(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride is unique due to its dual hydroxyethyl groups, which enhance its hydrophilic properties. This makes it particularly effective in applications requiring strong interaction with aqueous phases.
Properties
CAS No. |
84864-65-3 |
|---|---|
Molecular Formula |
C20H44FNO2 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium;fluoride |
InChI |
InChI=1S/C20H44NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;/h20,22-23H,4-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NWUIMHSUZKCLIG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


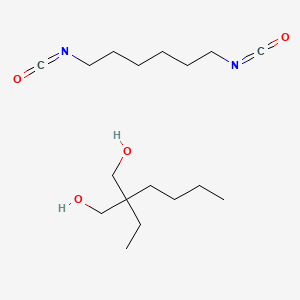
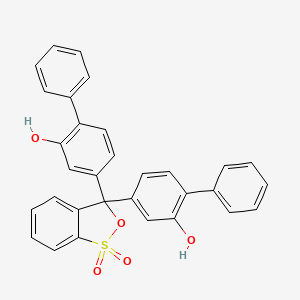
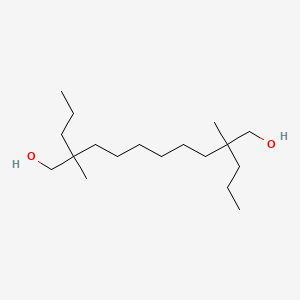
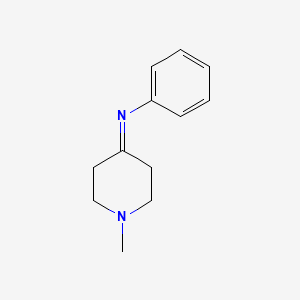
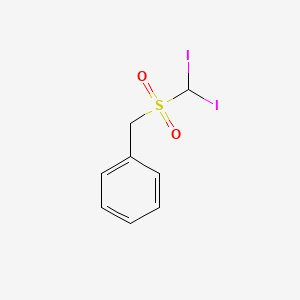


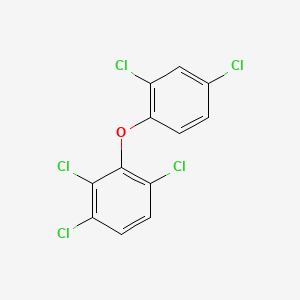
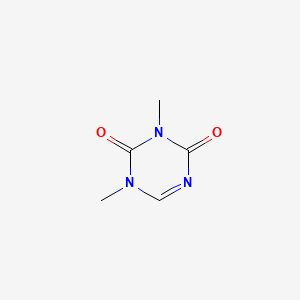
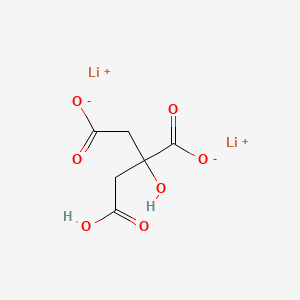
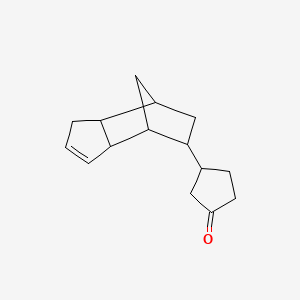
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
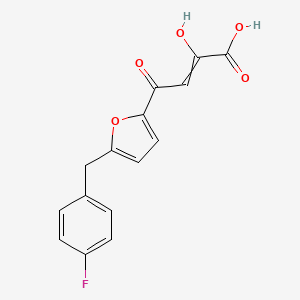
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
